molecular formula C24H20FN3O3 B2867941 2-amino-3-(4-ethoxybenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide CAS No. 904267-39-6

2-amino-3-(4-ethoxybenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide

Cat. No.: B2867941
CAS No.: 904267-39-6
M. Wt: 417.44
InChI Key: MEVDTSBNZFATEL-UHFFFAOYSA-N
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Description

2-Amino-3-(4-ethoxybenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-ethoxybenzoyl group at position 3 and a 2-fluorophenylcarboxamide moiety at position 1 of the indolizine scaffold. The ethoxy substituent on the benzoyl group enhances lipophilicity compared to smaller alkoxy groups, while the fluorine atom on the phenyl ring may influence electronic interactions with target proteins. This compound’s molecular formula is inferred as C₂₅H₂₂FN₃O₃ (based on analogs in ), with a molecular weight of approximately 443.47 g/mol.

Properties

IUPAC Name

2-amino-3-(4-ethoxybenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-2-31-16-12-10-15(11-13-16)23(29)22-21(26)20(19-9-5-6-14-28(19)22)24(30)27-18-8-4-3-7-17(18)25/h3-14H,2,26H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVDTSBNZFATEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-3-(4-ethoxybenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide is a synthetic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, as well as its mechanism of action.

Chemical Structure

The chemical structure of the compound is characterized by the following components:

  • Indolizine Core : A bicyclic structure that contributes to the compound's biological properties.
  • Amino Group : Implicated in various interactions with biological targets.
  • Ethoxybenzoyl and Fluorophenyl Substituents : These groups are essential for enhancing the compound's pharmacological profile.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes key findings from in vitro assays:

Cell LineIC50 (µM)Assay TypeNotes
A549 (Lung)6.752D AssayEffective against lung cancer cells
HCC827 (Lung)5.132D AssayHigh potency observed
NCI-H358 (Lung)0.852D AssayMost potent among tested lines
MRC-5 (Fibroblast)3.112D AssayNon-selective toxicity noted

Mechanism of Action : The compound's antitumor effects are believed to be mediated through the inhibition of DNA-dependent enzymes and binding to DNA, particularly within the minor groove, which disrupts cellular proliferation processes .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In a comparative study, it was tested against several bacterial strains, revealing a broad spectrum of activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound could serve as a potential lead in the development of new antimicrobial agents .

Case Studies

In a recent clinical study, derivatives of indolizine were evaluated for their therapeutic potential in cancer treatment. The study highlighted that modifications to the indolizine structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells . Furthermore, compounds similar to 2-amino-3-(4-ethoxybenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide have shown efficacy in vivo against murine models of cancer, suggesting potential for further development into clinical candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several indolizine derivatives, differing primarily in substituents on the benzoyl and phenyl groups. These modifications impact physicochemical properties, binding interactions, and safety profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Indolizine Derivatives

Compound Name Benzoyl Substituent Phenyl Substituent Molecular Weight (g/mol) Key Properties and Implications
Target Compound :
2-amino-3-(4-ethoxybenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide
4-ethoxy 2-fluoro ~443.47 Enhanced lipophilicity (ethoxy) and potential for halogen bonding (fluorine).
Analog 1 :
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
4-methoxy 2-chloro 419.87 Reduced lipophilicity (methoxy vs. ethoxy); chloro group may increase metabolic stability but introduce toxicity risks.
Analog 2 :
2-Amino-3-(4-chlorobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide
4-chloro 2-fluoro ~436.89 Electron-withdrawing chloro group may enhance reactivity but reduce solubility. Similar fluorine substituent enables direct comparison of benzoyl effects.
Analog 3 :
2-amino-3-(4-ethoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
4-ethoxy 2-methoxy 429.48 Methoxy group on phenyl increases steric bulk and electron density, potentially altering target binding.
Analog 4 :
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
3-nitro 4-ethyl 428.44 Nitro group (strong electron-withdrawing) may improve binding affinity but raise oxidative stress risks. Ethyl group enhances hydrophobicity.

Substituent Effects on Physicochemical Properties

  • 4-Chloro (Analog 2): Introduces electron-withdrawing effects, possibly enhancing electrophilic reactivity and metabolic oxidation risks .
  • Phenyl Modifications: 2-Fluoro (Target Compound): Fluorine’s small size and electronegativity enable hydrogen bonding without significant steric hindrance. 2-Chloro (Analog 1): Chlorine’s larger size and polarizability may improve binding but raise toxicity concerns (e.g., oxidative stress) .

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